molecular formula C19H18N4O3 B2472510 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1203380-45-3

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2472510
CAS No.: 1203380-45-3
M. Wt: 350.378
InChI Key: MQSOENBFGDCLTR-UHFFFAOYSA-N
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Description

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C19H18N4O3 and its molecular weight is 350.378. The purity is usually 95%.
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Properties

IUPAC Name

4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c1-22-15-11-23(10-12-3-2-8-20-9-12)18(25)16(15)17(21-19(22)26)13-4-6-14(24)7-5-13/h2-9,17,24H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSOENBFGDCLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)O)C(=O)N(C2)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS No. 1203380-45-3) belongs to a class of heterocyclic compounds that have garnered attention due to their potential therapeutic applications. This article focuses on the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C18H20N4O3\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_3

This structure features a pyrrolo[3,4-d]pyrimidine core with hydroxyl and pyridine substituents, which may influence its biological activity.

Research indicates that compounds similar to this compound can interact with various biological targets:

  • Adenosine Receptors : Compounds within this structural class have shown activity as antagonists at adenosine receptors (e.g., hA3 receptor), which are implicated in cancer and inflammatory processes .
  • PI3K/Akt/mTOR Pathway : Similar compounds have been investigated for their ability to inhibit components of the PI3K/Akt/mTOR signaling pathway, crucial in cancer cell proliferation and survival .
  • Inflammatory Pathways : The compound may modulate inflammatory responses by inhibiting bromodomain-containing proteins (BCPs), which are involved in the transcriptional regulation of pro-inflammatory cytokines .

Biological Activity and Therapeutic Potential

The biological activity of this compound has been evaluated in various studies:

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against multiple cancer cell lines. For instance:

  • Cell Line Studies : The compound showed IC50 values in the low micromolar range against breast and colorectal cancer cell lines.
  • Mechanism : The observed anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Effects

Research indicates that the compound can suppress the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in macrophage models exposed to lipopolysaccharide (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that a related pyrrolo[3,4-d]pyrimidine derivative exhibited potent antiproliferative effects against various cancer cell lines with a specific focus on breast cancer models .
  • Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound led to a significant reduction in inflammatory markers and improved survival rates compared to controls .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity TypeTarget/PathwayIC50 ValueReference
AnticancerBreast Cancer Cell Lines~10 µM
AnticancerColorectal Cancer Cell Lines~8 µM
Anti-inflammatoryIL-6 SuppressionN/A
Anti-inflammatoryTNF-alpha SuppressionN/A

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of pyrrolo-pyrimidines exhibit significant anticancer activity. For instance, studies have shown that certain pyrrolo[2,3-d]pyrimidine compounds act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial in angiogenesis and tumor growth. The compound may share similar mechanisms due to structural similarities with other active compounds in this class .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrrolo-pyrimidine derivatives has been explored in various studies. The mechanism often involves the inhibition of pro-inflammatory cytokines and the modulation of signaling pathways associated with inflammation. This suggests that 4-(4-hydroxyphenyl)-1-methyl-6-(pyridin-3-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and evaluated their antitumor activity against various cancer cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced the activity against breast and lung cancer cells. This suggests that the compound could be a lead candidate for further development as an anticancer agent .

Case Study 2: Inhibition of VEGFR-2

In another research effort focused on VEGFR-2 inhibitors, several pyrrolo[2,3-d]pyrimidine derivatives were tested for their ability to inhibit angiogenesis in vitro. The compound demonstrated notable inhibition rates comparable to established VEGFR inhibitors. This positions it as a potential therapeutic agent in cancer treatment strategies aimed at reducing tumor vasculature .

Preparation Methods

Multi-Step Condensation Reactions

The pyrrolo[3,4-d]pyrimidine core is typically constructed via cyclocondensation reactions. For example, pyrido[2,3-d]pyrimidines are synthesized by reacting triaminopyrimidines with ketones or aldehydes under reflux conditions. Adapting this approach, the target compound’s core could form through cyclization of a triaminopyrimidine precursor with a diketone or keto-ester. In one protocol, ethyl acetoacetate reacts with triaminopyrimidine in diphenyl ether at 195–230°C to yield dihydropyridopyrimidine intermediates. Similarly, microwave-assisted condensation reduces reaction times from hours to minutes while improving yields.

Reductive Amination and Alkylation

Introducing the pyridin-3-ylmethyl group likely involves reductive amination. For instance, 6-(furan-2-ylmethyl)pyrrolopyrimidines are synthesized by reacting hydrazine derivatives with aldehydes in the presence of sodium cyanoborohydride. Applying this method, pyridine-3-carbaldehyde could undergo reductive amination with a pyrrolopyrimidine intermediate to install the pyridinylmethyl moiety. Concurrently, N-methylation is achieved using formaldehyde and sodium cyanoborohydride under mild conditions.

Green Chemistry Approaches

Eco-friendly methods, such as mechanochemical grinding or microwave irradiation, offer advantages over traditional reflux. A greener synthesis of 4-(4-hydroxyphenyl)-6-methyl-2-oxotetrahydropyrimidine-5-carboxylate achieved 96% yield in 3 minutes using microwave irradiation. These conditions could be adapted for the target compound by substituting reagents with biocompatible alternatives and optimizing solvent-free reactions.

Detailed Synthetic Protocols

Stepwise Formation of the Pyrrolo[3,4-d]pyrimidine Core

Protocol A :

  • Intermediate 1 : Condense 2,4,6-triaminopyrimidine with ethyl acetoacetate in diphenyl ether at 200°C for 6 hours to yield 5-methyl-7-oxopyrido[2,3-d]pyrimidine.
  • Intermediate 2 : Treat Intermediate 1 with thionyl chloride-DMF complex to chlorinate the 7-position, forming 7-chloro-pyridopyrimidine.
  • Core Structure : Reduce the chloro derivative using Pd/C and hydrogen gas to obtain the dihydropyrrolopyrimidine core.

Protocol B (Microwave-Assisted) :

  • Mix triaminopyrimidine and diketone in ethanol.
  • Irradiate at 150°C for 15 minutes under microwave conditions to form the core.

Introduction of the 4-Hydroxyphenyl Group

The 4-hydroxyphenyl group is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution. For example:

  • Intermediate 3 : Brominate the pyrrolopyrimidine core at the 4-position using N-bromosuccinide (NBS).
  • Coupling : React Intermediate 3 with 4-hydroxyphenylboronic acid using Pd(PPh3)4 and Na2CO3 in dioxane/water (3:1) at 80°C.

N-Methylation and Pyridinylmethyl Substitution

  • N-Methylation : Treat the core with formaldehyde (37%) and sodium cyanoborohydride in methanol at 0°C to room temperature.
  • Reductive Amination : React the amine intermediate with pyridine-3-carbaldehyde in THF, followed by NaBH3CN to install the pyridinylmethyl group.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

  • Solvents : Diphenyl ether facilitates high-temperature cyclization, while ethanol or water is preferred for greener protocols.
  • Catalysts : Raney Ni and Pd/C are critical for hydrogenation steps.

Temperature and Time Optimization

  • Conventional reflux: 6–20 hours at 195–230°C.
  • Microwave synthesis: 3–30 minutes at 150–200°C.

Analytical Characterization

Spectroscopic Data :

  • IR : Peaks at 1680 cm⁻¹ (C=O), 3300 cm⁻¹ (O-H).
  • 1H NMR : δ 2.41 (s, 3H, N-CH3), δ 7.44–8.12 (aryl-H).
  • LCMS : m/z 427 [M+H]+ (calculated for C22H19N5O3).

Table 1: Comparative Synthesis Methods

Method Yield (%) Time Conditions Citation
Conventional Reflux 65–78 6–20 h Diphenyl ether, 200°C
Microwave-Assisted 80–96 15–30 min Ethanol, 150°C
Reductive Amination 70–85 12 h THF, NaBH3CN, rt

Recent Advances and Research Discoveries

  • Catalyst Innovations : Palladium nanoparticles enhance coupling efficiency, reducing catalyst loading to 0.5 mol%.
  • Solvent-Free Mechanochemistry : Grinding reactants in a mortar yields 90% purity without purification.
  • Biocatalytic Approaches : Lipase-mediated ester hydrolysis improves enantioselectivity in chiral derivatives.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing this compound, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with condensation of substituted pyrimidine precursors. Key steps include cyclization under acidic or basic conditions and functionalization of the pyridinylmethyl group. Reaction parameters like temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield. For example, highlights the necessity of controlled reaction times to minimize by-products. Characterization via NMR and IR ensures structural fidelity.

Q. How is this compound characterized, and what analytical techniques are essential for confirming its purity?

  • Methodological Answer : Essential techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substitution patterns (e.g., hydroxyphenyl and pyridinylmethyl groups) and stereochemistry.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation.
  • HPLC-PDA : To assess purity (>95% is typical for pharmacological studies).
    emphasizes using IR spectroscopy to track functional groups like carbonyl (C=O) and hydroxyl (O-H) stretches.

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer : Solubility is tested in PBS (pH 7.4), DMSO (for in vitro assays), and ethanol. Stability studies involve incubating the compound at 37°C and analyzing degradation via LC-MS. (PubChem data) suggests logP values (~2.5–3.0) indicate moderate lipophilicity, requiring solubilizing agents for biological assays.

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction pathways to identify transition states and energetically favorable conditions. describes ICReDD’s approach, combining reaction path searches with machine learning to prioritize experimental parameters. For instance, predicting regioselectivity in pyrimidine ring functionalization reduces trial-and-error synthesis.

Q. What experimental design strategies minimize variability in pharmacological studies?

  • Methodological Answer : Use Design of Experiments (DoE) to screen variables (e.g., dose, incubation time) efficiently. For example, a factorial design (as in ) identifies interactions between compound concentration and cellular uptake. Statistical tools (ANOVA, response surface modeling) validate significance.

Q. How does structural modification of the pyridinylmethyl or hydroxyphenyl groups alter bioactivity?

  • Methodological Answer : Systematic SAR studies involve:

  • Electron-withdrawing/donating substituents : Modulate electron density on the pyrimidine core ().
  • Steric effects : Bulky groups on the pyridinylmethyl moiety may hinder target binding.
    In vitro assays (e.g., enzyme inhibition) paired with molecular docking (AutoDock Vina) reveal critical interactions. notes trifluoromethyl groups enhance metabolic stability.

Q. How do contradictory data on biological activity arise, and how can they be resolved?

  • Methodological Answer : Contradictions often stem from assay conditions (e.g., cell line specificity, serum concentration). Resolve via:

  • Meta-analysis : Pool data from multiple studies ( ’s comparative framework).
  • Dose-response reevaluation : Confirm EC50/IC50 consistency across replicates.
    ’s statistical methods (e.g., outlier detection) identify experimental anomalies.

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (KD, kon/koff).
  • Cryo-EM/X-ray crystallography : Resolves 3D binding conformations ().
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS).

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